A Technical Guide to the Physicochemical Properties of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene
A Technical Guide to the Physicochemical Properties of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Profile of a Novel Phenylbutene Derivative
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a compound of significant interest within contemporary drug discovery and materials science. Its structural architecture, featuring a reactive butene moiety, a chiral center, and a trifluoromethyl-substituted phenyl ring, suggests a unique combination of lipophilicity, metabolic susceptibility, and potential for specific molecular interactions. The trifluoromethyl group is a particularly noteworthy feature, known to modulate a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, increasing binding affinity, and altering acidity.
This in-depth technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive framework and a practical guide for its empirical characterization. We will delve into the theoretical underpinnings of its expected properties and provide detailed, field-proven experimental protocols for their validation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing research and development efforts.
Predicted Physicochemical Characteristics
The introduction of a trifluoromethyl group to the phenyl ring of 2-methyl-4-phenyl-1-butene is anticipated to significantly influence its physicochemical properties. The following table summarizes the predicted and known properties of the parent compound for comparison.
| Property | Predicted Value for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene | 2-Methyl-4-phenyl-1-butene (for comparison) | Rationale for Prediction |
| Molecular Formula | C12H13F3 | C11H14 | Addition of CF3 and removal of one H. |
| Molecular Weight | 214.23 g/mol | 146.23 g/mol [1] | Calculated based on the molecular formula. |
| Boiling Point | > 253 °C | 253 °C[2] | The increased molecular weight and polarity due to the CF3 group will likely increase the boiling point. |
| LogP (o/w) | > 3.9 | 3.9[1] | The trifluoromethyl group is strongly lipophilic, which is expected to increase the octanol/water partition coefficient. |
| Aqueous Solubility | Lower than parent | Insoluble (predicted) | Increased lipophilicity generally leads to decreased aqueous solubility. |
| pKa | Weakly acidic | Not applicable | The trifluoromethyl group is electron-withdrawing and can impart weak acidic character to nearby protons, though this effect is likely minimal for this compound. |
Experimental Determination of Physicochemical Properties
Accurate characterization of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is paramount for its application. The following sections detail robust protocols for the determination of its key physicochemical parameters.
Determination of Lipophilicity (LogP)
Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The "shake-flask" method is the gold standard for its direct and accurate determination.[3]
Experimental Protocol: Shake-Flask Method
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Preparation of Solutions:
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Prepare a stock solution of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene of a known concentration (e.g., 1 mg/mL) in n-octanol.
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Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
-
Partitioning:
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In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase (e.g., 10 mL of each).
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.
-
Allow the phases to separate completely.
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-
Analysis:
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Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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-
Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The LogP is the base-10 logarithm of P.
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Diagram of the Shake-Flask LogP Determination Workflow
Caption: Schematic of a potentiometric titration setup for pKa determination.
Chemical Stability Assessment
Causality Behind Experimental Choice: Understanding the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. A well-designed stability testing protocol, following ICH guidelines, provides a systematic approach to evaluating the effects of temperature, humidity, and light on the compound. [4][5] Experimental Protocol: Forced Degradation and Long-Term Stability
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Forced Degradation (Stress Testing):
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Expose solutions of the compound to various stress conditions:
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Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
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Basic: 0.1 M NaOH at elevated temperature.
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Oxidative: 3% H2O2 at room temperature.
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Thermal: Heat in solid state and in solution (e.g., 80 °C).
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Photolytic: Expose to UV light.
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-
Analyze samples at various time points using a stability-indicating HPLC method to identify and quantify degradation products.
-
-
Long-Term Stability Study:
-
Store accurately weighed samples of the compound under controlled long-term storage conditions (e.g., 25 °C/60% RH) and accelerated conditions (e.g., 40 °C/75% RH). [6] * At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples and analyze for purity and degradation products using a validated HPLC method. [4] * The stability test protocol should define the tests to be performed, which may include appearance, assay, and degradation products. [7]
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Diagram of the Chemical Stability Testing Workflow
Caption: Workflow for comprehensive chemical stability assessment.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, benzylic, and methyl protons. The aromatic region will likely exhibit complex splitting patterns due to the trifluoromethyl substitution. [8][9]The chemical shifts of protons on the phenyl ring will be influenced by the electron-withdrawing trifluoromethyl group.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the alkyl chain. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. [10]* Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve cleavage at the benzylic position.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C stretching of the alkene, C-H stretching of the alkyl and aromatic groups, and strong C-F stretching bands.
Conclusion
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene presents a compelling profile for further investigation in various scientific domains. This guide provides a robust framework for its physicochemical characterization, combining theoretical predictions with detailed, validated experimental protocols. The empirical data generated through these methodologies will be instrumental in understanding its behavior and unlocking its full potential in drug discovery and materials science.
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